molecular formula C17H16N2O4S2 B3920902 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3920902
M. Wt: 376.5 g/mol
InChI Key: QSUDWWAUYDCMPG-YPKPFQOOSA-N
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Description

The compound 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (hereafter referred to as Compound A) is a thiazolidinone derivative with a molecular formula of C₂₃H₁₉N₃O₅S₂ and a molecular weight of 481.541 g/mol . Its structure features a Z-configured thiazolidinone core (5Z) fused to a 2-oxo-1-propylindole moiety and a terminal propanoic acid group. The propyl substituent on the indole nitrogen distinguishes it from shorter-chain analogs, while the propanoic acid enhances polarity compared to esterified derivatives .

Key identifiers include:

  • ChemSpider ID: 4745783
  • MDL Number: 879186-83-1
  • IUPAC Name: 3-[(5Z)-5-(1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-8-18-11-6-4-3-5-10(11)13(15(18)22)14-16(23)19(17(24)25-14)9-7-12(20)21/h3-6H,2,7-9H2,1H3,(H,20,21)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUDWWAUYDCMPG-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization to introduce the propanoic acid group. Common reagents used in these reactions include various aldehydes, ketones, and thiourea derivatives, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and thus affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
Compound A C₂₃H₁₉N₃O₅S₂ 481.541 Propyl (indole N), propanoic acid Moderate aqueous solubility
Methyl-substituted analog C₁₉H₁₅N₃O₅S₂ 429.47 Methyl (indole N), propanoic acid Lower lipophilicity
Ethyl ester derivative C₂₅H₂₁N₃O₅S₂ 509.58 Propyl (indole N), ethyl ester Higher lipophilicity

Key Observations :

  • Terminal Functional Group: The propanoic acid in Compound A improves solubility in polar solvents relative to ethyl esters (e.g., derivatives in ), which may influence bioavailability and metabolic stability .

Crystallographic and Conformational Analysis

The Z-configuration at the 5-position likely induces planar geometry in the thiazolidinone-indole system, analogous to related structures in .

Research Implications and Gaps

  • Activity Studies: Limited data exist on Compound A’s biological efficacy. Comparative studies with methyl-substituted and esterified analogs are needed to quantify potency differences.
  • Structural Analysis : X-ray crystallography (using SHELX or WinGX) would clarify how the propyl group and Z-configuration influence molecular packing .

Biological Activity

The compound 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring which is known for its diverse biological activity. Its structure can be represented as follows:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Research has shown that thiazolidine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic pathways. A study demonstrated that thiazolidinone derivatives showed promising results against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

The proposed mechanisms by which thiazolidine derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The compounds may inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Activity

Thiazolidine compounds have also been evaluated for their antimicrobial properties. They exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways .

Study 1: Anticancer Efficacy

In a comparative study involving several thiazolidine derivatives, one particular compound demonstrated an IC50 value of 18 µM against MCF-7 cells, significantly lower than the reference drug irinotecan. This suggests a high potential for development as an anticancer agent .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The most active compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial potential .

Summary of Biological Activities

Activity TypeIC50/ MIC ValuesReference
Anticancer (MCF-7)18 µM
Antimicrobial (S. aureus)32 µg/mL

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effect
Thiazolidinone AAnticancerInduces apoptosis
Thiazolidinone BAntimicrobialInhibits bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
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3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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